N-(2-hydroxy-1H-indol-3-yl)acetamide
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Overview
Description
N-(2-hydroxy-1H-indol-3-yl)acetamide is a chemical compound with the molecular formula C10H10N2O2. It is an indole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
N-(2-hydroxy-1H-indol-3-yl)acetamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
This compound has been found to have potent inhibitory activity against melanoma cell proliferation through increasing apoptosis . It has also been investigated for its effects against neuroglioma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1H-indol-3-yl)acetamide typically involves the reaction of indole derivatives with acetic anhydride under controlled conditions. One common method includes the acetylation of 2-hydroxyindole using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitro-substituted indole derivatives .
Scientific Research Applications
N-(2-hydroxy-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)acetamide
- N-(2-(1H-indol-3-yl)ethyl)acetamide
- N-acetylserotonin
Uniqueness
N-(2-hydroxy-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Biological Activity
N-(2-hydroxy-1H-indol-3-yl)acetamide is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
The compound features an indole moiety, which is known for its pharmacological significance due to its ability to interact with various biological targets.
Target of Action
This compound acts on multiple biochemical pathways due to its structural properties. Indole derivatives are recognized for their broad range of biological activities, including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antioxidant
Mode of Action
Research indicates that this compound can inhibit melanoma cell proliferation by inducing apoptosis. The mechanism involves the activation of specific signaling pathways such as PI3K/Akt and MAPK, which are critical in regulating cell survival and death .
1. Anticancer Properties
This compound has shown promising results in cancer research. Studies indicate that it effectively inhibits the growth of various cancer cell lines, particularly melanoma cells. The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a potential candidate for cancer therapy .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Melanoma | 5.0 | Induces apoptosis via PI3K/Akt |
Colon Carcinoma | 7.5 | Inhibits proliferation |
Lung Carcinoma | 6.0 | Induces autophagy |
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Research demonstrates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.98 µg/mL |
Escherichia coli | 1.50 µg/mL |
Candida albicans | 2.00 µg/mL |
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies utilizing carrageenan-induced paw edema in rodents have shown a significant reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antitumor Activity : A study highlighted the compound's effectiveness against solid tumors, particularly colon and lung cancers, showing promising results in vitro and in vivo models .
- Neuroprotective Effects : Research has indicated potential neuroprotective properties, suggesting that it may help mitigate damage in neurodegenerative diseases through antioxidant mechanisms.
- Serotonin System Interaction : The compound is being studied for its effects on the serotonin system, which could lead to new treatments for mental health disorders.
Properties
IUPAC Name |
N-(2-hydroxy-1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)11-9-7-4-2-3-5-8(7)12-10(9)14/h2-5,12,14H,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEWJTIGRJWVQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC2=CC=CC=C21)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.